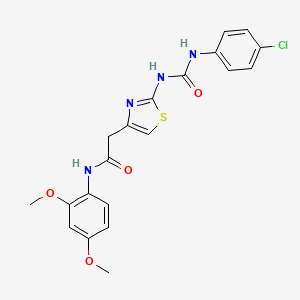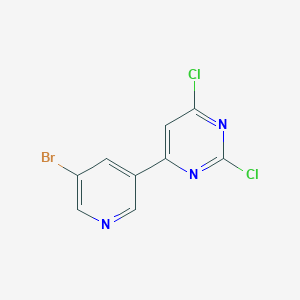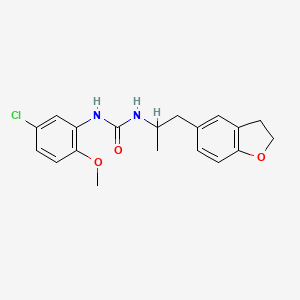
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethylamino group, a methylpyrimidinyl moiety, and a p-tolyl group
Vorbereitungsmethoden
The synthesis of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 2-(dimethylamino)-6-methylpyrimidin-4-yl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with a p-tolyl isocyanate to form the desired urea derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial production methods for this compound may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the dimethylamino group or the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the p-tolyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The dimethylamino group and the pyrimidinyl moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea stands out due to its unique combination of functional groups. Similar compounds may include other urea derivatives with different substituents on the pyrimidine ring or the aromatic group. The presence of the dimethylamino group and the specific positioning of the methyl group on the pyrimidine ring contribute to its distinct chemical and biological properties.
Some similar compounds include:
- 1-(Pyrimidin-4-yl)-3-(p-tolyl)urea
- 1-((2-Amino-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea
- 1-((2-(Dimethylamino)-4-methylpyrimidin-6-yl)methyl)-3-(p-tolyl)urea
These compounds share structural similarities but differ in their specific functional groups and positions, leading to variations in their reactivity and applications.
Eigenschaften
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-5-7-13(8-6-11)20-16(22)17-10-14-9-12(2)18-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJLYJOKWHDTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride](/img/structure/B2915089.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2915091.png)


![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)
![2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2915097.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)


![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)
